N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide
Overview
Description
N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide is a compound that features a tetrazole ring, a cyclopentyl group, and a phenylacetamide moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide typically involves the formation of the tetrazole ring through a click chemistry approach. This method is eco-friendly, using water as a solvent and moderate reaction conditions. The key step involves the reaction of a nitrile with sodium azide in the presence of a catalyst such as zinc salts .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the tetrazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects due to its ability to mimic carboxylic acids.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, mimicking the action of carboxylic acids. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide: A similar compound with a simpler structure.
2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-1-morpholin-4-yl-ethanone: Another tetrazole derivative with different functional groups.
Uniqueness
N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide is unique due to its combination of a tetrazole ring, cyclopentyl group, and phenylacetamide moiety. This structure provides a unique set of chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N-cyclopentyl-2-(1-methyltetrazol-5-yl)sulfanyl-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-20-15(17-18-19-20)22-13(11-7-3-2-4-8-11)14(21)16-12-9-5-6-10-12/h2-4,7-8,12-13H,5-6,9-10H2,1H3,(H,16,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIUYCNWCYYUDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SC(C2=CC=CC=C2)C(=O)NC3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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